N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group and an indole carboxamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide typically involves the following steps:
Fischer Indole Synthesis: This method is commonly used to construct the indole ring system. It involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Condensation Reaction: The nitrophenyl group is introduced through a condensation reaction between 3-nitrobenzaldehyde and the indole derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an amino-indole derivative, while oxidation results in nitro-indole derivatives.
Scientific Research Applications
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation.
Pathways: It can affect signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide can be compared with other indole derivatives:
Uniqueness: The presence of the nitrophenyl group and the specific configuration of the compound contribute to its unique chemical and biological properties. This makes it distinct from other indole derivatives, which may have different substituents and configurations.
Properties
IUPAC Name |
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-16(14-6-2-4-12-7-8-17-15(12)14)19-18-10-11-3-1-5-13(9-11)20(22)23/h1-10,17H,(H,19,21)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSBVLDLBBVAKM-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-])NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.